molecular formula C21H24FNO3 B2534406 1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane CAS No. 1798618-29-7

1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane

Cat. No.: B2534406
CAS No.: 1798618-29-7
M. Wt: 357.425
InChI Key: AMTJGPGZXGUISG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzoyl)-3-(4-fluorophenyl)azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound features a benzoyl group substituted with two methoxy groups and a fluorophenyl group attached to the azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using 2,3-dimethoxybenzoyl chloride.

    Attachment of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using 4-fluorophenyl derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzoyl)-3-(4-fluorophenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be studied for its biological activity and interactions with biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzoyl)-3-(4-fluorophenyl)azepane would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxybenzoyl)-3-phenylazepane: Lacks the fluorine atom.

    1-(2,3-Dimethoxybenzoyl)-3-(4-chlorophenyl)azepane: Contains a chlorine atom instead of fluorine.

    1-(2,3-Dimethoxybenzoyl)-3-(4-methylphenyl)azepane: Contains a methyl group instead of fluorine.

Uniqueness

1-(2,3-Dimethoxybenzoyl)-3-(4-fluorophenyl)azepane is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c1-25-19-8-5-7-18(20(19)26-2)21(24)23-13-4-3-6-16(14-23)15-9-11-17(22)12-10-15/h5,7-12,16H,3-4,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTJGPGZXGUISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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